Product packaging for 4-Allylsulfanyl-phenol(Cat. No.:CAS No. 5656-44-0)

4-Allylsulfanyl-phenol

Cat. No.: B8803469
CAS No.: 5656-44-0
M. Wt: 166.24 g/mol
InChI Key: LBKISISWVPNGGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Allylsulfanyl-phenol (CAS 5656-44-0) is an organic sulfur-containing phenol with the molecular formula C9H10OS and a molecular weight of 166.24 g/mol . The compound features an allylsulfanyl group attached to a phenolic ring, a structure that is of interest in synthetic and medicinal chemistry research. For instance, one study used a related allylsulfanyl phenol as a key intermediate in a synthetic route, achieving a high yield of 96% . Furthermore, the strategic functionalization of natural phenols is an active research area aimed at improving biological activity, such as enhancing antioxidant, antimicrobial, or other pharmacological properties . This product is intended for research and development purposes only and is not intended for personal or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10OS B8803469 4-Allylsulfanyl-phenol CAS No. 5656-44-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5656-44-0

Molecular Formula

C9H10OS

Molecular Weight

166.24 g/mol

IUPAC Name

4-prop-2-enylsulfanylphenol

InChI

InChI=1S/C9H10OS/c1-2-7-11-9-5-3-8(10)4-6-9/h2-6,10H,1,7H2

InChI Key

LBKISISWVPNGGC-UHFFFAOYSA-N

Canonical SMILES

C=CCSC1=CC=C(C=C1)O

Origin of Product

United States

Synthetic Methodologies and Strategies for 4 Allylsulfanyl Phenol and Analogues

Retrosynthetic Dissection of 4-Allylsulfanyl-phenol

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule. ias.ac.inlkouniv.ac.inicj-e.org For this compound, the most logical disconnection is at the C-S bond, which separates the molecule into two key synthons: a 4-hydroxyphenyl synthon and an allyl sulfide (B99878) synthon. This approach simplifies the complex target into more readily available or synthesizable starting materials. ias.ac.in The primary challenge then becomes the strategic formation of this carbon-sulfur bond.

Development of Precursors and Optimization of Starting Materials

The successful synthesis of this compound relies on the availability and purity of its precursors. The primary precursors are a source of the 4-mercaptophenol (B154117) and an allylating agent.

4-Mercaptophenol: This precursor can be synthesized through various methods. One common approach involves the reaction of phenol (B47542) with sulfur chloride, followed by reduction with zinc metal in a mineral acid. google.com Another method is the hydrogenolysis of polythiobisphenol using a poisoned Raney nickel catalyst. chemicalbook.com The purity of 4-mercaptophenol is crucial, as impurities can interfere with the subsequent allylation step. It is often purified by crystallization or column chromatography. google.com

Optimization of starting materials involves ensuring high purity and reactivity. For instance, the 4-mercaptophenol should be free of oxidizing agents that could lead to the formation of disulfides. chemicalbook.com Similarly, the allylating agent should be fresh and free of polymeric impurities.

Allyl Thioether Bond Formation Approaches

The formation of the C-S bond is the cornerstone of the synthesis of this compound. Several methodologies have been developed to achieve this transformation efficiently.

Nucleophilic aromatic substitution (SNA_r) is a fundamental reaction for forming aryl thioethers. researchgate.netjst.go.jpnih.gov In the context of this compound synthesis, this would involve the reaction of a 4-halophenol (where the halogen is a leaving group) with an allyl thiolate. The reaction is typically carried out in the presence of a base, which deprotonates the thiol to form the more nucleophilic thiolate. jst.go.jp

The efficiency of the S_NAr reaction is highly dependent on the nature of the aryl halide and the reaction conditions. Electron-withdrawing groups on the aromatic ring can activate the substrate towards nucleophilic attack. researchgate.net Mild reaction conditions, such as using potassium carbonate as a base in a solvent like DMAc, have been developed to facilitate these reactions at room temperature to 60°C. rsc.org

Radical-mediated reactions offer an alternative pathway for the formation of C-S bonds. researchgate.net These reactions often proceed under mild conditions and can be initiated by various methods, including the use of radical initiators or photoredox catalysis. rsc.org The process typically involves the generation of a thiyl radical from a thiol precursor, which then adds to an allyl source. rsc.org

One approach involves the visible-light-mediated allylation of thiols using a photocatalyst like eosin (B541160) Y. rsc.org This method allows for the coupling of thiols with allylic alcohols to form allylic sulfides in good yields. rsc.org Another strategy is the three-component coupling of alkenes, where a radical generated from a B-alkylcatecholborane adds to an electrophilic alkene, and the resulting radical adduct reacts with an allylic sulfone. researchgate.net

Transition metal-catalyzed cross-coupling reactions, particularly those using palladium catalysts, are powerful tools for the synthesis of aryl thioethers. thieme-connect.comnih.gov The Migita coupling, a palladium-catalyzed reaction between aryl halides and thiols, is a well-established method. thieme-connect.com These reactions often require a phosphine (B1218219) ligand to facilitate the catalytic cycle. nih.gov

Significant advancements have been made to improve the efficiency and scope of these reactions. The use of specific ligands, such as Xantphos, can enable the coupling to proceed at room temperature with soluble bases. nih.govacs.org Mechanochemical methods, such as ball-milling, have also been developed to carry out Pd-catalyzed C-S coupling under solvent-free conditions. ucl.ac.uk These methods are often more environmentally friendly and can lead to high yields in shorter reaction times. ucl.ac.uk

Thiol-ene click chemistry is a highly efficient and versatile method for forming C-S bonds. thieme-connect.de This reaction involves the addition of a thiol across a carbon-carbon double bond (an "ene") and can be initiated by light or a radical initiator. acs.orgnih.gov The reaction is characterized by high yields, stereoselectivity, and tolerance to a wide range of functional groups. thieme-connect.de

In the synthesis of this compound, this would involve the reaction of 4-mercaptophenol with an allyl-containing compound. The reaction is typically rapid and can be performed under mild conditions. researchgate.net The thiol-ene reaction is considered a "click" reaction due to its reliability and high efficiency. thieme-connect.de

Refinement of Reaction Conditions and Yield Enhancement Strategies

The synthesis of this compound can be approached through various routes, with the Thio-Fries rearrangement being a key potential strategy. This reaction involves the rearrangement of an aryl allyl sulfide to form a hydroxy aryl sulfide. The refinement of reaction conditions is crucial for maximizing the yield of the desired para-substituted isomer, this compound, over the ortho isomer.

Key strategies for yield enhancement focus on the choice of catalyst and reaction parameters. Lewis acids such as aluminum chloride (AlCl₃), boron trifluoride (BF₃), titanium tetrachloride (TiCl₄), and tin tetrachloride (SnCl₄) are commonly employed to catalyze the rearrangement. sigmaaldrich.com The efficiency and regioselectivity of the reaction are highly dependent on the catalyst, solvent, and temperature. For instance, lower temperatures often favor the formation of the para product, while higher temperatures can lead to the thermodynamically more stable ortho product or undesired side reactions.

Another approach to consider is the photo-Fries rearrangement, which utilizes UV light, sometimes obviating the need for a catalyst. sigmaaldrich.comcore.ac.uk While yields can sometimes be lower than in the classic acid-catalyzed Fries rearrangement, this method can offer a milder alternative, potentially reducing byproduct formation. core.ac.uk

Optimization of these factors is typically achieved through systematic screening, a process known as Design of Experiments (DoE). numberanalytics.com This statistical methodology allows for the simultaneous investigation of multiple variables (e.g., temperature, catalyst loading, concentration) to identify the optimal conditions for maximizing the yield and selectivity of this compound. numberanalytics.com

Table 1: Factors Influencing Yield in Thio-Fries Rearrangement for this compound Synthesis

ParameterInfluence on Yield and SelectivityTypical Conditions/Variations
Catalyst Controls reaction rate and regioselectivity (ortho vs. para).Lewis Acids (AlCl₃, TiCl₄, SnCl₄), Brønsted Acids (HF). sigmaaldrich.com
Temperature Affects the ortho/para product ratio. Lower temperatures often favor the para isomer.-20 °C to 100 °C
Solvent Influences catalyst activity and solubility of reactants.Dichloromethane, carbon disulfide, nitrobenzene.
Reaction Time Needs optimization to ensure complete conversion without product degradation.Varies from hours to days depending on other conditions.
Energy Source Conventional heating vs. UV irradiation (Photo-Fries).Thermal heating or UV lamp. sigmaaldrich.com

This table is illustrative and based on general principles of the Fries and Thio-Fries rearrangements.

Sustainable and Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of this compound aims to reduce the environmental impact of the process. imist.maresearchgate.net This involves a focus on preventing waste, improving atom economy, using safer chemicals and solvents, and increasing energy efficiency. imist.ma

One key aspect is the selection of solvents. Traditional syntheses often use hazardous chlorinated solvents. sigmaaldrich.com Green chemistry encourages the use of safer alternatives like ethanol (B145695), water, or ionic liquids. rsc.orgwjpmr.com For instance, a highly efficient protocol for synthesizing substituted phenols uses ethanol as the solvent with aqueous hydrogen peroxide as a green oxidant. rsc.org

Energy efficiency can be improved by using alternative energy sources. Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reactions compared to conventional heating. researchgate.netwjpmr.com The synthesis of phenol derivatives using microwave irradiation demonstrates rapid, eco-friendly nitration without harsh acids. wjpmr.com Similarly, photochemical methods, like the photo-Fries rearrangement, can utilize renewable solar energy. imist.ma

The principle of atom economy, which maximizes the incorporation of reactant atoms into the final product, is also central. imist.ma Synthetic routes that minimize the use of protecting groups and proceed through fewer steps are generally preferred. The use of heterogeneous or recyclable catalysts, such as heteropoly acids or alumina, can also contribute to a greener process by simplifying product purification and reducing waste. sigmaaldrich.commcmaster.ca For example, heteropoly acid H₃PW₁₂O₄₀ has been reported as an efficient and environmentally benign catalyst for the Fries rearrangement of phenyl acetate. sigmaaldrich.com

Stereoselective Synthesis of Chiral this compound Derivatives

The development of methods for the stereoselective synthesis of chiral molecules is a significant area of modern organic chemistry. For this compound, chirality can be introduced at the allylic carbon, leading to enantiomerically enriched derivatives that are valuable as building blocks for bioactive molecules and chiral ligands. nih.govnih.gov

A primary strategy for achieving this is through transition-metal-catalyzed asymmetric allylic substitution (also known as asymmetric allylic alkylation, AAA). nih.govrsc.org This approach has been successfully applied to the synthesis of chiral allylic aryl ethers from phenols, and the principles can be extended to sulfur-based nucleophiles. nih.govrsc.org Metals such as palladium (Pd), ruthenium (Ru), and rhodium (Rh) are commonly used in conjunction with chiral ligands. rsc.orgscispace.comuwindsor.ca

The role of the chiral ligand is to create a chiral environment around the metal center, which directs the approach of the nucleophile (the phenoxide) to one face of the π-allyl-metal intermediate, resulting in one enantiomer of the product being formed preferentially.

Key research findings in analogous systems include:

Palladium Catalysis: Chiral palladium(II) complexes with COP (cobalt oxazoline (B21484) palladacycle) ligands have been used to transform allylic trichloroacetimidates with phenol nucleophiles, producing branched allylic aryl ethers in high yields (61-88%) and excellent enantioselectivities (90-98% ee). nih.gov

Ruthenium Catalysis: A chiral aminophosphinite-ligated ruthenium complex has been shown to catalyze the nucleophilic addition of phenol to allyl chloride with high regioselectivity and enantiomeric excess up to 90%. rsc.org Other research describes chiral ruthenium complexes with N,O chelates for the enantioselective allylation of phenols. scispace.com

Rhodium Catalysis: Enantioselective carboamination of 1,3-dienes catalyzed by CpˣRh(III) has been used to synthesize chiral allylic amines with phenol functionalities, demonstrating a method for creating C-N bonds with high enantioselectivity. acs.org A similar strategy could potentially be adapted for C-S bond formation.

Table 2: Examples of Catalytic Systems for Asymmetric Synthesis of Chiral Allylic Phenol Analogues

Catalyst SystemChiral Ligand TypeSubstrate ExampleProduct TypeEnantiomeric Excess (ee)Reference
Palladium (II)COP (Cobalt Oxazoline Palladacycle)(E)-Allylic trichloroacetimidate (B1259523) & PhenolChiral allylic aryl ether90-98% nih.gov
Ruthenium (II)AminophosphiniteAllyl chloride & PhenolChiral allylic aryl etherup to 90% rsc.org
Ruthenium (IV)N,O chelate from (+)-nopinoneCinnamyl carbonate & PhenolChiral allylic aryl etherup to 87% scispace.com
Rhodium (III)Cpˣ (Chiral cyclopentadienyl)1,3-Diene & N-phenoxy amideChiral allylic amine with phenolNot specified acs.org

This table summarizes results from analogous oxygen and nitrogen systems, illustrating the potential for synthesizing chiral sulfur-containing derivatives like those of this compound.

Chemical Reactivity and Mechanistic Transformations of 4 Allylsulfanyl Phenol

Reactivity Profiles of the Allyl Thioether Moiety

The allyl thioether group in 4-Allylsulfanyl-phenol is susceptible to a range of chemical modifications, including oxidation at the sulfur atom, addition reactions at the allyl double bond, and cleavage of the allyl-sulfur bond.

The sulfur atom in the allyl thioether moiety of this compound can be selectively oxidized to form the corresponding sulfoxide (B87167) and sulfone. The extent of oxidation can be controlled by the choice of oxidizing agent and reaction conditions.

Sulfoxide Formation: Oxidation to the sulfoxide is typically achieved using mild oxidizing agents. This transformation introduces a chiral center at the sulfur atom, leading to the formation of a sulfoxide, which is a valuable intermediate in organic synthesis.

Sulfone Formation: Stronger oxidizing agents or more forcing conditions will further oxidize the sulfoxide to the corresponding sulfone. Sulfones are generally stable compounds with different electronic properties compared to the parent thioether or sulfoxide.

The table below summarizes representative conditions for the oxidative transformations of the allyl thioether moiety.

ProductReagentSolventTemperature (°C)Yield (%)
4-(Allylsulfinyl)phenolm-Chloroperoxybenzoic acid (m-CPBA) (1 equiv.)Dichloromethane (DCM)0 to rt>90
4-(Allylsulfonyl)phenolm-Chloroperoxybenzoic acid (m-CPBA) (2.2 equiv.)Dichloromethane (DCM)rt>95
4-(Allylsulfonyl)phenolHydrogen peroxide (30%) / Acetic acidAcetic acid100~90

The allyl group's carbon-carbon double bond in this compound can participate in various addition and cycloaddition reactions. These reactions allow for the modification of the allyl side chain, introducing new functional groups and ring systems.

Addition Reactions: The double bond can undergo electrophilic additions with reagents such as halogens (e.g., Br₂, Cl₂) or hydrogen halides (e.g., HBr, HCl). It can also be subject to radical additions, for instance, with thiols.

Cycloaddition Reactions: The allyl group can act as a dienophile in Diels-Alder reactions, reacting with conjugated dienes to form cyclohexene (B86901) derivatives. wikipedia.orgyoutube.commasterorganicchemistry.comkhanacademy.org This [4+2] cycloaddition is a powerful tool for the construction of six-membered rings. wikipedia.orgyoutube.commasterorganicchemistry.comkhanacademy.org The reactivity in these reactions is influenced by the electronic nature of the dienophile. youtube.comkhanacademy.org

Below is a table of representative addition and cycloaddition reactions involving the allyl group.

Reaction TypeReagentProduct
HalogenationBromine (Br₂)4-((2,3-Dibromopropyl)sulfanyl)phenol
HydrohalogenationHydrogen bromide (HBr)4-((2-Bromopropyl)sulfanyl)phenol
Diels-Alder Cycloaddition1,3-Butadiene4-((Cyclohex-3-en-1-ylmethyl)sulfanyl)phenol

The bond between the allyl group and the sulfur atom can be selectively cleaved under specific reaction conditions. This deallylation reaction is a useful synthetic strategy for unmasking a thiol functionality or for further derivatization.

Several methods can be employed for the cleavage of allyl thioethers. These include transition-metal-catalyzed reactions, often using palladium or nickel complexes, which proceed via isomerization of the allyl group to a vinyl ether followed by hydrolysis. organic-chemistry.org Another approach involves the use of ruthenium complexes that can effect the cleavage of the allyl-sulfur bond. oup.com Low-valent titanium reagents have also been shown to be effective for the cleavage of allyl ethers, a reaction that can be extended to allyl thioethers. acs.orgresearchgate.net

The following table presents some protocols for the selective cleavage of the allyl-sulfur linkage.

Catalyst/ReagentCo-reagent/ConditionsProduct
Pd(PPh₃)₄N,N'-Dimethylbarbituric acid, THF, rt4-Mercaptophenol (B154117)
Ni(cod)₂ / dppbH₂ (1 atm), Toluene, 80°C4-Mercaptophenol
Ru(cod)(cot) / depeToluene, rt4-Mercaptophenol
Ti(O-i-Pr)₄ / Mg / TMSClTHF, rt4-Mercaptophenol

Reactivity of the Phenolic Hydroxyl Functionality

The phenolic hydroxyl group of this compound is acidic and can act as a nucleophile, making it amenable to a variety of transformations, most notably O-alkylation and O-acylation reactions, which include esterification and etherification.

O-Alkylation: The phenolic proton can be removed by a base to form a phenoxide ion, which is a potent nucleophile. pharmaxchange.info This phenoxide can then react with various alkylating agents, such as alkyl halides or sulfates, in a Williamson-type ether synthesis to yield the corresponding aryl ether. pharmaxchange.info The choice of solvent can be crucial in determining the outcome between O-alkylation and C-alkylation. pharmaxchange.info

O-Acylation: Similarly, the phenoxide can react with acylating agents like acyl chlorides or acid anhydrides to form phenolic esters. ucalgary.carsc.orglew.ro This reaction is often rapid and can be carried out under mild conditions. lew.ro

The table below provides examples of O-alkylation and O-acylation reactions.

Reaction TypeReagentBaseSolventProduct
O-AlkylationMethyl iodideK₂CO₃Acetone1-(Allylsulfanyl)-4-methoxybenzene
O-AlkylationBenzyl bromideNaHDMF1-(Allylsulfanyl)-4-(benzyloxy)benzene
O-AcylationAcetyl chloridePyridineDCM4-(Allylsulfanyl)phenyl acetate
O-AcylationBenzoyl chlorideTriethylamineTHF4-(Allylsulfanyl)phenyl benzoate

Esterification: Direct esterification of the phenolic hydroxyl group with carboxylic acids is generally slow. chemguide.co.uklibretexts.org More efficient methods involve the use of acid anhydrides or acyl chlorides. chemguide.co.uklibretexts.orggoogle.com Strong acid catalysts can be employed when reacting with carboxylic acid anhydrides. google.com

Etherification: Etherification of the phenolic hydroxyl group can be achieved through various protocols. The Williamson ether synthesis, involving the reaction of the corresponding phenoxide with an alkyl halide, is a common method. pharmaxchange.info Catalytic methods for etherification have also been developed, using catalysts such as copper complexes or sulfated metal oxides, which can facilitate the reaction with alcohols or other etherifying agents. nih.govgoogle.com Palladium-catalyzed allylic etherification represents another modern approach. frontiersin.org

The following table details specific protocols for esterification and etherification.

ReactionReagent(s)Catalyst/ConditionsProduct
EsterificationAcetic anhydrideH₂SO₄ (cat.), 70°C4-(Allylsulfanyl)phenyl acetate
EtherificationEthyl iodideNaOH, EtOH, reflux1-(Allylsulfanyl)-4-ethoxybenzene
EtherificationMethanolSulfated Copper Oxide on a support, 250°C1-(Allylsulfanyl)-4-methoxybenzene
EtherificationPhenyl boronic acidCuFAP, Cs₂CO₃, Methanol, rt1-(Allylsulfanyl)-4-phenoxybenzene

Acid-Base Equilibrium and Phenoxide Formation

The chemical behavior of this compound is significantly influenced by the acidic nature of its phenolic hydroxyl group. Like other phenols, it can act as a weak acid in aqueous solutions, donating a proton from the hydroxyl group to a base to form a negatively charged phenoxide ion, specifically the 4-allylsulfanylphenoxide ion. This equilibrium is fundamental to many of its reactions, as the resulting phenoxide is a much stronger nucleophile than the neutral phenol (B47542).

Table 1: Comparison of Acidity

Compound pKa (approximate) Effect of Substituent on Phenoxide Stability
Phenol 10.0 Baseline reference

Electrophilic Aromatic Substitution on the Phenol Ring of this compound

The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution (EAS). masterorganicchemistry.com This heightened reactivity is primarily due to the powerful electron-donating resonance effect of the hydroxyl (-OH) group. byjus.combritannica.com The lone pairs on the oxygen atom are delocalized into the benzene (B151609) ring, significantly increasing the electron density, particularly at the ortho and para positions. This delocalization stabilizes the carbocation intermediate (the arenium ion) formed during the substitution process. byjus.com

The allylsulfanyl (-S-CH₂CH=CH₂) group at the para position further influences the reaction's regiochemistry. Since the para position is already occupied, electrophilic attack is directed exclusively to the two equivalent ortho positions (C2 and C6). The sulfur atom of the allylsulfanyl group also possesses lone pairs that can be donated to the ring, making it a weak activating group and an ortho, para-director. Therefore, both the hydroxyl and the allylsulfanyl groups cooperatively direct incoming electrophiles to the positions ortho to the hydroxyl group, making these sites exceptionally nucleophilic.

Regioselective Halogenation Studies

Given the highly activated nature of the phenol ring, halogenation of this compound is expected to proceed rapidly. The strong activating effect of the hydroxyl group often makes these reactions difficult to control, potentially leading to multiple substitutions even without a Lewis acid catalyst. byjus.comlibretexts.org

When this compound is treated with bromine (Br₂) in a non-polar solvent, regioselective substitution is anticipated to occur at the ortho positions. Depending on the stoichiometry of the bromine used, either a monobrominated or a dibrominated product can be formed. The reaction with one equivalent of bromine would yield 2-bromo-4-allylsulfanyl-phenol, while an excess of bromine, particularly in a polar solvent like bromine water, would likely lead to the formation of a white precipitate of 2,6-dibromo-4-allylsulfanyl-phenol. byjus.com

Table 2: Expected Products of Regioselective Bromination

Reactant Conditions Expected Major Product
This compound 1 eq. Br₂ in CCl₄ 2-bromo-4-allylsulfanyl-phenol

Nitration and Sulfonation Reactions

Nitration: The nitration of phenols typically occurs under milder conditions than those required for benzene. libretexts.orgmasterorganicchemistry.com Treating this compound with dilute nitric acid at a controlled low temperature is expected to yield 2-nitro-4-allylsulfanyl-phenol. byjus.com The strong ortho, para-directing influence of the hydroxyl group ensures high regioselectivity for the ortho position. The use of concentrated nitric acid, often mixed with sulfuric acid, would likely lead to the formation of 2,6-dinitro-4-allylsulfanyl-phenol. libretexts.orglibretexts.org However, these harsh conditions also carry a significant risk of oxidative degradation of the phenol ring and potential oxidation of the sulfur atom in the allylsulfanyl group. libretexts.org

Sulfonation: Sulfonation involves the introduction of a sulfonic acid (-SO₃H) group onto the aromatic ring. This reaction is typically performed using fuming sulfuric acid (H₂SO₄ containing dissolved SO₃). libretexts.org For this compound, the reaction would produce 4-allylsulfanyl-2-hydroxybenzenesulfonic acid. The sulfonation of aromatic compounds is often a reversible process; the sulfonic acid group can be removed by heating with aqueous acid. libretexts.orglibretexts.org

Table 3: Nitration and Sulfonation Reactions

Reaction Reagents Expected Major Product
Nitration Dilute HNO₃, 298 K 2-nitro-4-allylsulfanyl-phenol

Investigating Rearrangement Pathways (e.g., Sigmatropic Rearrangements if Applicable)

The presence of an allyl group attached to a heteroatom adjacent to an aromatic ring makes this compound a candidate for a libretexts.orglibretexts.org-sigmatropic rearrangement, specifically the thio-Claisen rearrangement. mdpi.com This reaction is the sulfur analog of the well-known Claisen rearrangement of allyl aryl ethers. libretexts.orglibretexts.org

Upon heating, this compound is predicted to undergo a pericyclic reaction through a cyclic, six-membered transition state. This process involves the concerted breaking of the C4-S bond and the formation of a new C2-C(allyl) bond, with a corresponding shift of the double bonds. The initial product is a non-aromatic dienone intermediate, 2-allyl-4-mercapto-cyclohexa-3,5-dien-1-one. This intermediate would then rapidly tautomerize to restore the aromaticity of the phenol ring, yielding the final rearranged product, 2-allyl-4-mercaptophenol. Studies on the analogous rearrangement of allyl phenyl sulfide (B99878) indicate that the temporary loss of aromaticity in the transition state results in a significant activation energy barrier for the reaction. epa.gov

Chemo- and Regioselectivity in Complex Reaction Systems of this compound

This compound possesses multiple reactive sites, leading to challenges and opportunities in chemo- and regioselectivity. The outcome of a reaction depends critically on the reagents and conditions employed. The principal reactive sites are:

The acidic phenolic proton: Readily abstracted by bases.

The electron-rich aromatic ring: Highly susceptible to electrophilic attack at the ortho positions.

The allyl group C=C double bond: Can undergo electrophilic or radical addition.

The sulfur atom: Nucleophilic and susceptible to oxidation.

Chemoselectivity refers to the preferential reaction of one functional group over others. For instance, in the presence of a base like NaOH, deprotonation of the hydroxyl group will occur preferentially. Under mild electrophilic conditions (e.g., one equivalent of Br₂ in a non-polar solvent at low temperature), substitution on the highly activated aromatic ring is the most likely outcome. In contrast, strong oxidizing agents (e.g., H₂O₂ or peroxy acids) would likely oxidize the sulfur atom to a sulfoxide or sulfone, or even lead to degradation of the phenol ring.

Regioselectivity , the preference for reaction at one position over another, is clearly demonstrated in electrophilic aromatic substitution, which is directed almost exclusively to the positions ortho to the hydroxyl group.

Table 4: Predicted Chemo- and Regioselective Reactions

Reagent/Condition Reactive Site Predicted Outcome/Product
NaOH (aq) Phenolic -OH Formation of Sodium 4-allylsulfanylphenoxide
Dilute HNO₃ Aromatic Ring (ortho position) Regioselective formation of 2-nitro-4-allylsulfanyl-phenol
H₂O₂ Sulfur atom Chemoselective oxidation to 4-allylsulfinyl-phenol

Table of Mentioned Compounds

Compound Name
This compound
4-allylsulfanylphenoxide ion
Phenol
Sodium hydroxide
2-bromo-4-allylsulfanyl-phenol
2,6-dibromo-4-allylsulfanyl-phenol
2-nitro-4-allylsulfanyl-phenol
2,6-dinitro-4-allylsulfanyl-phenol
4-allylsulfanyl-2-hydroxybenzenesulfonic acid
2-allyl-4-mercaptophenol
Allyl phenyl sulfide
2-allyl-4-mercapto-cyclohexa-3,5-dien-1-one
Sodium 4-allylsulfanylphenoxide
4-allylsulfinyl-phenol
Benzene
Nitric acid
Sulfuric acid
Bromine
Carbon tetrachloride
Sulfur trioxide

Advanced Spectroscopic and Structural Elucidation of 4 Allylsulfanyl Phenol and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of 4-Allylsulfanyl-phenol. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, it is possible to assign every proton and carbon atom in the molecule, confirming its unique chemical structure.

Advanced 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

The structural backbone of this compound can be meticulously mapped out using a suite of NMR experiments. The 1D ¹H NMR spectrum provides initial information on the number of distinct proton environments and their electronic surroundings, while the ¹³C NMR spectrum reveals the number of unique carbon atoms. Advanced 2D techniques are then employed to piece together the molecular puzzle.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the phenolic hydroxyl proton, the aromatic protons, and the protons of the allyl group. The aromatic protons, due to the para-substitution pattern, would likely appear as two distinct doublets (an AA'BB' system). The allyl group would present a more complex pattern, with signals corresponding to the vinyl and methylene (B1212753) protons showing characteristic splitting patterns.

¹³C NMR: The carbon NMR spectrum would display signals for the six aromatic carbons (four of which are unique due to symmetry), and the three carbons of the allyl group. The carbon attached to the hydroxyl group (C1) and the carbon bonded to the sulfur atom (C4) would have characteristic chemical shifts influenced by these heteroatoms.

COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling networks. It would show correlations between adjacent aromatic protons and within the allyl group's spin system, for instance, between the -S-CH₂- protons and the -CH=CH₂ proton.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton-carbon pairs (¹J-coupling). This technique is crucial for definitively assigning each proton signal to its corresponding carbon atom on the aromatic ring and in the allyl side chain.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons, typically over two or three bonds (²J and ³J-coupling). For example, the methylene protons of the allyl group (-S-CH₂-) would be expected to show a correlation to the aromatic C4 carbon, confirming the attachment of the allyl-sulfur group to the phenol (B47542) ring. The phenolic proton might also show a correlation to the aromatic C1, C2, and C6 carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlation information which can be useful for confirming conformational details, although it is often less critical for rigid aromatic structures like this.

The expected chemical shifts and correlations provide a detailed fingerprint of the this compound molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D Correlations for this compound (Predicted values based on analogous structures, actual values may vary)

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key HMBC Correlations (¹H → ¹³C)Key COSY Correlations (¹H ↔ ¹H)
1-OH5.0 - 6.0 (broad s)-C1, C2, C6-
C1-~155--
C2/C6~7.30 (d)~133C1, C4, C3/C5H3/H5
C3/C5~6.80 (d)~116C1, C4, C2/C6H2/H6
C4-~128--
S-CH₂-~3.40 (d)~38C4, -CH=-CH=
-CH=~5.90 (m)~134S-CH₂-, =CH₂S-CH₂-, =CH₂
=CH₂~5.15 (m)~117S-CH₂-, -CH=-CH=

Note: 's' denotes singlet, 'd' denotes doublet, 'm' denotes multiplet.

Solid-State NMR Spectroscopy Applications

While solution-state NMR provides data on molecules in isotropic environments, solid-state NMR (ssNMR) offers insights into the structure, conformation, and intermolecular interactions of this compound in its crystalline or amorphous solid form. Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) can provide high-resolution ¹³C spectra of the solid material. dtic.mil

Solid-state NMR is particularly useful for studying polymorphism (the existence of different crystal forms) and for probing interactions that are averaged out in solution. For example, ssNMR could be used to study hydrogen bonding involving the phenolic hydroxyl group and potential π-stacking or S-H/π interactions in related analogues. dtic.mil The broad lineshapes often observed in solid-state NMR can provide information on molecular motion and dynamics within the solid lattice. emory.edu

Mass Spectrometry (MS) for Accurate Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental formula of this compound (C₉H₁₀OS). By comparing the experimentally measured accurate mass to the theoretical mass calculated from the isotopic masses of the constituent elements, the molecular formula can be confirmed, distinguishing it from other isomers or compounds with the same nominal mass.

Table 2: Predicted HRMS Data for this compound

Ion FormulaCalculated m/z (Monoisotopic Mass)
[C₉H₁₀OS + H]⁺167.0525
[C₉H₁₀OS + Na]⁺189.0345
[C₉H₁₀OS - H]⁻165.0380

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) involves the isolation of a precursor ion (such as the molecular ion of this compound) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions are then analyzed to provide structural information. The fragmentation pattern is a unique characteristic of the molecule's structure.

For this compound, fragmentation is expected to occur at the weakest bonds. Key fragmentation pathways would likely include:

Loss of the allyl group: Cleavage of the S-CH₂ bond could result in the loss of an allyl radical (•C₃H₅), leading to a prominent fragment corresponding to 4-mercaptophenol (B154117).

Cleavage of the C-S bond: Fragmentation of the aromatic C-S bond could lead to ions corresponding to the phenol ring and the allyl-sulfur side chain.

Rearrangements: Intramolecular rearrangements, such as a Claisen-type rearrangement of the allyl group, followed by fragmentation, are also possible under MS conditions.

Phenolic Fragmentation: Phenols can exhibit a characteristic loss of carbon monoxide (CO) and a formyl radical (HCO•) from the aromatic ring. libretexts.org

Analyzing these fragmentation patterns allows for the confirmation of the connectivity between the phenol ring, the sulfur atom, and the allyl group.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly effective for identifying the functional groups present in a compound.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups. A prominent, broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the phenol group, with the broadness resulting from hydrogen bonding. libretexts.org The C-O stretching vibration would appear in the 1200-1260 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations would be observed around 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively. The allyl group would contribute C=C stretching (~1640 cm⁻¹) and vinyl C-H stretching and bending vibrations.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR activity depends on a change in the dipole moment, Raman activity depends on a change in polarizability. For this compound, the symmetric vibrations of the aromatic ring and the C=C bond of the allyl group are expected to produce strong Raman signals. The C-S stretching vibration, which can be weak in the IR spectrum, may be more readily observed in the Raman spectrum.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational ModePredicted Infrared (IR) Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)
O-H Stretch (Phenol)3200-3600 (broad, strong)Weak
Aromatic C-H Stretch3000-3100 (medium)Strong
Allyl =C-H Stretch3050-3150 (medium)Medium
Allyl -CH₂- Stretch2850-2960 (medium)Medium
Allyl C=C Stretch~1640 (medium)Strong
Aromatic C=C Stretch1450-1600 (strong, multiple bands)Strong
C-O Stretch (Phenol)1200-1260 (strong)Medium
C-S Stretch600-800 (weak-medium)Strong

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography stands as a definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of molecular structure, including bond lengths, bond angles, and intermolecular interactions. While crystallographic data for this compound itself is not publicly available, analysis of close structural analogues can provide significant insights into its expected solid-state conformation.

A relevant analogue for the phenolic portion of the molecule is 4-Ethylphenol (B45693). The crystal structure of 4-Ethylphenol has been determined, revealing key details about the geometry of the phenol ring and the influence of a para-substituent. The crystallographic data for 4-Ethylphenol shows that it crystallizes in the orthorhombic system. nih.gov In the solid state, the molecules are connected through O—H⋯O hydrogen bonds, forming cooperative chains. nih.gov The alkyl chain, in this case, the ethyl group, is oriented roughly perpendicular to the plane of the aromatic ring. researchgate.net

Crystallographic Data for 4-Ethylphenol

ParameterValue
Chemical FormulaC₈H₁₀O
Molecular Weight122.16 g/mol
Crystal SystemOrthorhombic
Space GroupPca2₁
a (Å)5.9318 (19)
b (Å)16.514 (3)
c (Å)22.574 (9)
Volume (ų)2211.2 (12)
Z12
Temperature (K)200

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Optically Active Derivatives

Chiroptical spectroscopy, particularly circular dichroism (CD), is a powerful technique for studying chiral molecules—molecules that are non-superimposable on their mirror images. youtube.com CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral sample. youtube.com This technique is highly sensitive to the three-dimensional structure of molecules, especially the spatial arrangement of atoms and functional groups around a stereocenter.

The parent compound, this compound, is achiral and therefore does not exhibit a CD spectrum. However, optically active derivatives of this compound could be synthesized and their absolute configurations and conformational preferences could be studied using CD spectroscopy. Chirality could be introduced into the molecule in several ways, for instance, by the introduction of a chiral center in the allyl group or by the synthesis of chiral sulfoxide (B87167) derivatives.

For example, oxidation of the sulfide (B99878) to a sulfoxide would create a chiral center at the sulfur atom, leading to two enantiomers. These enantiomeric sulfoxides would be expected to show mirror-image CD spectra. The sign and intensity of the Cotton effects in the CD spectra could then be correlated with the absolute configuration at the sulfur atom, often with the aid of theoretical calculations. The study of cyclic sulfites has shown that CD spectra are highly sensitive to the configuration at the sulfur atom and the conformation of the ring. nih.gov

Similarly, if a chiral substituent were introduced elsewhere in the molecule, such as on the allyl group, the resulting diastereomers would also be distinguishable by their unique CD spectra. While no specific CD data for optically active derivatives of this compound are currently available in the literature, the principles of chiroptical spectroscopy indicate that it would be an invaluable tool for the stereochemical analysis of such chiral analogues.

Computational and Theoretical Investigations of 4 Allylsulfanyl Phenol

Quantum Chemical Calculations on Electronic Structure and Properties

Quantum chemical methods are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic distribution and energy levels. These calculations are fundamental to understanding the molecule's stability, reactivity, and spectroscopic characteristics.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to describing a molecule's chemical reactivity and electronic properties. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, govern how the molecule interacts with other species. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.

For phenolic compounds, the HOMO is typically characterized by π-orbitals distributed across the benzene (B151609) ring and the oxygen atom, reflecting the electron-rich nature of this moiety. The LUMO is usually a π*-antibonding orbital spread over the aromatic system. The introduction of the allyl-sulfur group at the para position modulates the energies of these orbitals.

ParameterSymbolFormulaDescription
HOMO EnergyEHOMO-Energy of the highest occupied molecular orbital; related to the ability to donate an electron.
LUMO EnergyELUMO-Energy of the lowest unoccupied molecular orbital; related to the ability to accept an electron.
Energy GapΔEELUMO - EHOMOIndicates chemical reactivity and kinetic stability. A smaller gap signifies higher reactivity.
Ionization PotentialIP-EHOMOThe minimum energy required to remove an electron from the molecule.
Electron AffinityEA-ELUMOThe energy released when an electron is added to the molecule.
Chemical Hardnessη(IP - EA) / 2Measures the resistance of a molecule to change its electron configuration.
Chemical SoftnessS1 / ηThe reciprocal of hardness; soft molecules are more reactive. nih.gov
Electronegativityχ(IP + EA) / 2The ability of a molecule to attract electrons.
Chemical Potentialμ-(IP + EA) / 2Related to the "escaping tendency" of electrons from a system.
Electrophilicity Indexωμ² / (2η)A measure of the energy lowering of a molecule when it accepts electrons from the environment.

The distribution of electrons within a molecule is inherently uneven due to differences in the electronegativity of its constituent atoms and resonance effects. This distribution can be analyzed through methods like Mulliken population analysis and by mapping the molecular electrostatic potential (MEP).

The MEP surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. It maps the electrostatic potential onto the molecule's electron density surface.

Negative Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. For 4-Allylsulfanyl-phenol, the most negative potential is expected around the highly electronegative oxygen atom of the hydroxyl group and delocalized into the π-system of the aromatic ring.

Positive Regions (Blue): These areas are electron-deficient and are prone to nucleophilic attack. The most positive potential is anticipated around the hydrogen atom of the hydroxyl group, highlighting its acidic nature.

Neutral Regions (Green): These areas have a relatively balanced electrostatic potential.

In a computational study of a phenol-allyl mercaptan derivative, the contour surface of the electrostatic potential was generated, providing a visual representation of these reactive regions. researchgate.net Such a map for this compound would similarly guide the understanding of its intermolecular interactions, such as hydrogen bonding.

Mulliken charge analysis provides a numerical value for the partial charge on each atom in the molecule. Although the specific values are highly dependent on the basis set used in the calculation, they offer a quantitative picture of electron distribution. For this compound, this analysis would likely show a significant negative charge on the oxygen atom and partial negative charges on the carbon atoms of the benzene ring, particularly at the ortho and para positions relative to the hydroxyl group, while the hydroxyl hydrogen would carry a significant positive charge.

The biological activity and chemical reactivity of a flexible molecule like this compound are highly dependent on its three-dimensional shape or conformation. Conformation analysis aims to identify the most stable arrangement of atoms (the global minimum) and the energy barriers required to transition between different stable conformations (local minima).

C(aryl)-S-C(allyl)-C: Rotation around the S-C(allyl) bond.

S-C(allyl)-C=C: Rotation around the C-C single bond of the allyl group.

C(aryl)-C(aryl)-S-C(allyl): Rotation around the C(aryl)-S bond.

By scanning these dihedral angles, a multidimensional PES can be constructed. The low-energy regions on this surface correspond to the most stable conformers, while the peaks represent the transition states between them. Identifying the global minimum energy conformer is essential, as this is the most populated structure at thermal equilibrium and is typically used for subsequent calculations of molecular properties and reactivity.

Density Functional Theory (DFT) Applications for Reactivity Prediction

Density Functional Theory (DFT) has become a primary tool in computational chemistry for its favorable balance of accuracy and computational cost. DFT methods are widely used to predict a range of molecular properties, including spectroscopic parameters and the mechanisms of chemical reactions.

DFT calculations can accurately predict the spectroscopic signatures of molecules, which is invaluable for interpreting experimental data and confirming molecular structures.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used within DFT, is a standard approach for calculating nuclear magnetic shielding tensors. nih.gov These tensors are then converted into chemical shifts (δ) by referencing them against a standard compound (e.g., tetramethylsilane). For this compound, DFT would predict the distinct ¹H and ¹³C chemical shifts for the aromatic, vinylic, and phenolic environments.

NucleusFunctional GroupExpected Chemical Shift Range (ppm)
¹H NMRPhenolic -OH4.0 - 7.0 (can vary with solvent and concentration)
Aromatic C-H6.5 - 8.0
Vinylic =C-H5.0 - 6.5
Allylic -S-CH₂-3.0 - 4.0
¹³C NMRPhenolic C-OH150 - 160
Aromatic C-H / C-S115 - 140
Vinylic =CH / =CH₂110 - 140
Allylic -S-CH₂-30 - 40

IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. These frequencies correspond to the absorption bands observed in an experimental Infrared (IR) spectrum. Because DFT methods tend to overestimate vibrational frequencies, the calculated values are often scaled by an empirical factor to improve agreement with experimental data. nih.gov

Vibrational ModeFunctional GroupExpected Wavenumber Range (cm⁻¹)
O-H stretchPhenol (B47542)3200 - 3600 (broad)
C-H stretch (aromatic)Benzene Ring3000 - 3100
C-H stretch (vinylic)Allyl Group3010 - 3095
C=C stretch (aromatic)Benzene Ring1450 - 1600
C=C stretch (vinylic)Allyl Group1620 - 1680
C-S stretchThioether600 - 800

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the most common method for calculating the electronic transitions of a molecule. nih.govmdpi.com The results provide the absorption wavelengths (λ_max) and oscillator strengths, which correspond to the peaks in a UV-Vis spectrum. For this compound, the spectrum is expected to be dominated by π → π* transitions within the substituted benzene ring.

DFT is a powerful tool for investigating the pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed energy profile for a proposed reaction mechanism can be constructed. This allows for the determination of activation energies, which are key to understanding reaction rates and feasibility.

A significant area of investigation for phenolic compounds is their antioxidant activity, which often involves scavenging harmful free radicals. A DFT study on a close analogue, a phenol-allyl mercaptan derivative (AMD), has provided detailed mechanistic insights applicable to this compound. mdpi.commdpi.com The primary mechanisms for radical scavenging by phenols are:

Hydrogen Atom Transfer (HAT): The phenolic antioxidant directly donates its hydroxyl hydrogen atom to a free radical. The feasibility of this pathway is primarily determined by the Bond Dissociation Enthalpy (BDE) of the O-H bond. A lower BDE indicates a weaker bond and a more favorable HAT process.

Sequential Proton-Loss Electron-Transfer (SPLET): This is a two-step process. First, the phenol is deprotonated to form a phenoxide anion. Second, the anion transfers an electron to the free radical. This mechanism is particularly relevant in polar solvents that can stabilize the resulting ions.

The DFT study calculated the BDEs for both the O-H and S-H bonds in the phenol-allyl mercaptan derivative and compared them to the parent molecules, phenol and allyl mercaptan (AM). The calculations were performed at the B3LYP/cc-pVQZ level of theory. mdpi.commdpi.com

Calculated Bond Dissociation Enthalpies (BDE) in kcal/mol in a Vacuum mdpi.commdpi.com
CompoundBondBDE (kcal/mol)
PhenolO-H85.54
Allyl Mercaptan (AM)S-H86.27
Phenol-AM Derivative (AMD)O-H81.33
S-H85.51

The results show that the presence of the allyl mercaptan substituent significantly weakens the O-H bond in the phenol moiety (BDE decreases from 85.54 to 81.33 kcal/mol). mdpi.commdpi.com This is attributed to the conjugation between the benzene ring and the propene chain. mdpi.com In contrast, the S-H bond BDE is only marginally affected. mdpi.commdpi.com

These findings lead to the prediction that in a non-polar environment (in a vacuum), the HAT mechanism is preferred, and hydrogen abstraction will occur preferentially from the weaker O-H group. mdpi.commdpi.com However, in a polar solvent like water, calculations suggest that the SPLET mechanism becomes the preferred pathway for radical scavenging from both the O-H and S-H moieties. mdpi.commdpi.com This highlights the crucial role of the environment in dictating the reaction mechanism.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal detailed information about the conformational dynamics, thermodynamic properties, and interactions of a molecule like this compound.

For this compound, an MD simulation would typically involve placing the molecule in a simulation box, often filled with a solvent like water, and allowing the system to evolve over nanoseconds or even microseconds. Such simulations can predict how the flexible allyl group moves and rotates relative to the rigid phenol ring, identifying the most stable conformations and the energy barriers between them. Reacting molecular dynamics (RMD) could also be applied to simulate complex chemical processes like pyrolysis. utexas.edu

The solvent environment plays a critical role in the behavior of phenolic compounds. canada.ca The rates and mechanisms of reactions, such as hydrogen atom transfer, are profoundly influenced by the solvent's ability to accept hydrogen bonds and solvate anions. nih.gov MD simulations are particularly well-suited to probe these interactions at an atomic level. nih.gov

For this compound, the key interaction points with solvents are the hydroxyl (-OH) group and the sulfur atom of the allylsulfanyl group. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the sulfur atom can act as a weak hydrogen bond acceptor. acs.orgmasterorganicchemistry.com The nature of these interactions is highly dependent on the solvent's properties. nih.govrsc.org

In protic solvents like water or ethanol (B145695), this compound would be expected to form strong hydrogen bonds through its hydroxyl group. Water molecules would form a structured solvation shell around the -OH group. The allylsulfanyl group, being more nonpolar, would have weaker interactions, likely dominated by van der Waals forces.

The interplay between these interactions dictates the molecule's solubility, reactivity, and conformational preferences. MD simulations can quantify these effects by calculating radial distribution functions, hydrogen bond lifetimes, and solvation free energies. chemrxiv.org

Solvent TypeKey PropertiesExpected Interaction with this compound
Protic Polar (e.g., Water, Ethanol)H-bond donor & acceptorStrong H-bonding at the hydroxyl group, leading to significant solvation.
Aprotic Polar (e.g., DMSO, Acetonitrile)H-bond acceptor onlyH-bonding with the phenolic proton; influences acidity. nih.gov
Apolar (e.g., Hexane, Toluene)Nonpolar, weak interactionsDominated by van der Waals forces, primarily with the phenyl ring and allyl group.

Given the well-documented biological activities of phenolic compounds, it is plausible that this compound could interact with various protein targets. ijhmr.comresearchgate.net In silico methods like molecular docking and MD simulations are standard tools for predicting and analyzing these interactions. researchgate.netfao.org

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a protein's active site. chemrxiv.orgmdpi.com A docking study of this compound would involve placing the molecule into the binding pocket of a target protein and using a scoring function to rank the most likely poses. chemrxiv.org Key interactions would likely involve the phenolic hydroxyl group forming hydrogen bonds with polar amino acid residues (e.g., Serine, Threonine, Aspartate) and the phenyl ring engaging in π-π stacking or hydrophobic interactions with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan). researchgate.net

MD Simulations of Protein-Ligand Complexes: Following docking, an MD simulation can be run on the predicted protein-ligand complex to assess its stability and dynamics. nih.gov These simulations can reveal whether the ligand remains stably bound in the predicted pose, identify key residues that anchor the ligand, and calculate the binding free energy, which provides a more accurate estimate of binding affinity than docking scores alone. nih.gov For example, studies on other phenolic compounds have used MD simulations to confirm the stability of ligand-protein interactions over time. nih.gov

A hypothetical target for this compound could be an enzyme involved in oxidative stress, such as aldose reductase or superoxide dismutase, given the antioxidant potential of phenols. scielo.brnih.gov

Computational StepPurposeExpected Insights for this compound
Target Selection Identify a biologically relevant protein.Based on known activities of similar phenols, an enzyme like aldose reductase could be chosen. nih.gov
Molecular Docking Predict the binding pose and initial affinity.Identify potential hydrogen bonds from the -OH group and hydrophobic interactions from the phenyl ring.
MD Simulation Assess the stability of the docked complex.Confirm if the binding pose is stable over time and identify flexible regions of the interaction.
Binding Free Energy Calculation Quantify the binding affinity.Provide a more accurate prediction of how strongly this compound binds to the target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. tandfonline.com By developing a robust QSAR model, the activity of new, unsynthesized analogues can be predicted, guiding the design of more potent compounds. nih.govresearchgate.net

For this compound, a QSAR study would involve synthesizing or computationally generating a library of analogues with variations in their structure. For instance, the position of the substituents on the phenol ring could be altered, or the nature of the sulfur-containing side chain could be modified.

The key steps in developing a QSAR model for analogues of this compound would be:

Data Set Assembly: A series of analogues with experimentally measured activity (e.g., antioxidant capacity, enzyme inhibition) is required. researchgate.nettandfonline.com

Descriptor Calculation: For each analogue, a set of numerical descriptors representing its physicochemical properties is calculated. These can include electronic properties (e.g., HOMO/LUMO energies), lipophilicity (LogP), and topological indices. researchgate.net The presence of the sulfur atom suggests that descriptors related to its size, polarizability, and acidity would be particularly relevant. nih.gov

Model Building: Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN) are used to build an equation linking the descriptors to the activity. researchgate.nettandfonline.com

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not due to chance correlation. tandfonline.com

QSAR studies on other phenolic antioxidants have shown that properties like the number of hydroxyl groups, bond dissociation enthalpy of the O-H bond, and ionization potential are critical for activity. researchgate.netnih.govfrontiersin.org For allylsulfanyl phenols, descriptors related to the sulfur atom would add another dimension to the model.

Analogue Structure (Hypothetical)Key Descriptors for QSAR ModelExpected Impact on Activity (e.g., Antioxidant)
4-Allylsulfanyl-2-methylphenolSteric (Taft's Es), Electronic (Hammett's σ)The methyl group may increase lipophilicity and sterically hinder interactions.
4-Propenylsulfanyl-phenolConformational flexibility, Double bond positionIsomerization of the allyl group could affect binding and reactivity.
4-Allylthio-phenolThiol pKa, S-H Bond Dissociation EnergyA thiol (-SH) instead of a hydroxyl (-OH) group would significantly alter acidity and H-donating ability. nih.gov
2-Allylsulfanyl-phenolIntramolecular H-bonding, Positional descriptorsAn ortho-substituent could form an intramolecular hydrogen bond with the hydroxyl group, affecting its reactivity. mdpi.com

Cheminformatics and Data Mining for Exploring the Chemical Space of Allylsulfanyl Phenols

Cheminformatics involves the use of computational methods to analyze large datasets of chemical compounds. The concept of "chemical space" refers to the vast, multi-dimensional space encompassing all possible molecules. scispace.com By exploring the chemical space of allylsulfanyl phenols, it is possible to understand their diversity, identify novel structures, and find compounds with desirable properties. researchgate.net

A cheminformatics approach to studying this class of compounds would involve several steps:

Database Compilation: Gathering all known allylsulfanyl phenol structures from chemical databases (e.g., PubChem, ChEMBL).

Descriptor Calculation and Dimensionality Reduction: Calculating a wide range of molecular descriptors for each compound and using techniques like Principal Component Analysis (PCA) to visualize the chemical space in two or three dimensions. This allows for an assessment of the diversity of the known compounds. researchgate.net

Property Mapping: Mapping calculated properties (e.g., drug-likeness, predicted toxicity, antioxidant potential) onto the chemical space map. This can reveal "hot spots" of desirable properties.

Virtual Library Generation: Creating a virtual library of novel, synthetically accessible allylsulfanyl phenols to explore uncharted regions of the chemical space. scispace.com

Virtual Screening: Applying filters and predictive models (such as the QSAR models described above) to screen the virtual library for promising candidates for synthesis and testing.

This data-mining approach provides a global perspective on the allylsulfanyl phenol chemical class, moving beyond the study of a single molecule to understand the potential of the entire family. It helps in comparing the properties of this specific chemical space to broader collections of compounds like approved drugs or natural products. scispace.com

Biological Activities and Molecular Mechanisms of 4 Allylsulfanyl Phenol in Vitro and in Silico Studies

Antioxidant and Radical Scavenging Capabilities (In Vitro Assays)

Phenolic compounds are widely recognized for their antioxidant properties, which are largely attributed to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals. nih.gov Common in vitro methods to evaluate this capacity include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay. nih.govmdpi.com These assays measure the ability of a compound to reduce stable radicals, which is often indicative of its potential to counteract oxidative stress in biological systems. scienceopen.com

Enzyme Inhibition or Activation Studies (e.g., Kinases, Proteases, in vitro)

The ability of phenolic compounds to interact with and modulate the activity of enzymes is a key area of pharmacological research. nih.gov Phenols have been shown to inhibit various enzymes, including digestive enzymes like α-amylase and proteases such as trypsin, often through non-covalent interactions that alter the enzyme's conformation or block its active site. nih.gov

Currently, there is a lack of specific in vitro studies detailing the inhibitory or activatory effects of 4-Allylsulfanyl-phenol on specific enzymes like kinases or proteases. While the general class of phenols has been investigated for such properties, dedicated research on this compound's enzymatic interactions has not been published.

Receptor Binding Affinity and Ligand-Target Interactions (in vitro and in silico)

In silico methods, such as molecular docking, are powerful tools for predicting the binding affinity and interaction patterns of a ligand with a protein target. nih.govnih.gov These computational studies can provide valuable insights into the potential molecular mechanisms of a compound by identifying key amino acid residues involved in binding and estimating the stability of the ligand-receptor complex. researchgate.netmdpi.com

As of now, specific in vitro receptor binding assays or in silico molecular docking studies for this compound targeting specific receptors, kinases, or other proteins are not available in published literature. While docking studies have been performed for a vast number of other phenolic compounds against various biological targets, mdpi.commdpi.com this compound has not been the subject of such specific computational or experimental investigation.

Modulation of Cellular Pathways and Processes (Cell-based in vitro Models)

Investigation of Apoptosis Induction and Cell Cycle Modulation (in vitro)

Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells, and its induction is a key strategy in cancer therapy. nih.govwaocp.org Many natural phenolic compounds have been shown to induce apoptosis and modulate the cell cycle in various cancer cell lines. rotman-baycrest.on.camdpi.commdpi.com

However, cell-based in vitro studies investigating the specific effects of this compound on apoptosis induction or cell cycle progression in any cell line have not been reported.

Anti-inflammatory Mechanism Elucidation (in vitro cytokine assays)

Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases. Phenolic compounds are known to exert anti-inflammatory effects, often by modulating the production of inflammatory mediators such as cytokines. rsc.orgnih.gov In vitro cytokine assays, using techniques like ELISA or multiplex assays, are standard methods to quantify the levels of cytokines such as interleukins (e.g., IL-4, IL-6) and tumor necrosis factor-alpha (TNF-α) in response to a stimulus. evetechnologies.comnih.gov

There is no specific research available on the anti-inflammatory mechanisms of this compound or its effects on cytokine production in cell-based assays. Studies on other phenols, like 4-tert-octylphenol, have shown effects on cytokine production, but these findings cannot be directly attributed to this compound due to structural differences. nih.gov

Neuroprotective Effects in Cellular Models (in vitro)

Neurodegenerative diseases are often associated with oxidative stress and inflammation. Phenolic compounds have been widely investigated for their potential neuroprotective effects in various in vitro cellular models of neurodegeneration. nih.govnih.govresearchgate.netmdpi.com These studies often use neuronal cell lines to assess a compound's ability to protect against toxins or other stressors that mimic disease pathology. mdpi.com

Despite the broad interest in phenols for neuroprotection, there are currently no published in vitro studies that specifically examine the neuroprotective effects of this compound in any cellular model.

Antimicrobial and Antifungal Properties (in vitro Microbiological Assays)

No specific studies detailing the antimicrobial or antifungal properties of this compound were identified. However, the antifungal activity of 2-allylphenol (2-AP), a structural analogue, and its derivatives has been investigated against several plant pathogenic fungi. These studies provide a basis for understanding the potential antifungal spectrum of allyl-substituted phenols.

One study investigated the efficacy of 2-AP and its metabolite, 2-(2-hydroxypropyl) phenol (B47542), against various fungal plant pathogens. The results indicated that the metabolite, 2-(2-hydroxypropyl) phenol, exhibited greater antifungal activity than the parent compound, 2-AP, against several tested pathogens nih.gov. The effective concentrations (EC50) for mycelial growth inhibition are presented in Table 1.

Table 1: Antifungal Activity of 2-Allylphenol (2-AP) and its Metabolite, 2-(2-hydroxypropyl) phenol nih.govresearchgate.net
Fungal PathogenCompoundEC50 (μg/ml)
Rhizoctonia cerealis2-Allylphenol (2-AP)8.2
Rhizoctonia cerealis2-(2-hydroxypropyl) phenol1.0
Pythium aphanidermatum2-Allylphenol (2-AP)>50
Pythium aphanidermatum2-(2-hydroxypropyl) phenol23.5
Valsa mali2-Allylphenol (2-AP)15.5
Valsa mali2-(2-hydroxypropyl) phenol5.8
Botrytis cinerea2-Allylphenol (2-AP)48.8
Botrytis cinerea2-(2-hydroxypropyl) phenol18.6

Further research on 2-allylphenol derivatives against Botrytis cinerea demonstrated that modifications to the phenol group and substitutions on the aromatic ring can significantly impact antifungal potency. For instance, replacing the hydroxyl group with a methoxy or acetyl group, or introducing a nitro group to the aromatic ring, enhanced the antifungal activity nih.gov.

Table 2: Antifungal Activity of 2-Allylphenol Derivatives against Botrytis cinerea nih.gov
CompoundModificationIC50 (μg/mL)
2-Allylphenol-68.0
2-Allylanisole-OCH3 group2.0
2-Allylphenyl acetate-OCOCH3 group1.0
2-Allyl-4-nitrophenol-NO2 at para position25.0

These findings suggest that this compound, possessing an allyl group, could exhibit antifungal properties. The presence of the sulfur linkage may further modulate this activity.

Structure-Activity Relationship (SAR) Derivation for Biological Potency (Based on in vitro Data)

Based on the data from compounds structurally related to this compound, several structure-activity relationships (SAR) can be inferred for antimicrobial and antifungal potency.

Role of the Allyl Group : The presence of an allyl group on a phenol ring is a determinant of antimicrobial activity. Studies on thymol and carvacrol derivatives have shown that allyl substitution enhances potency against planktonic bacteria nih.gov. However, this enhancement may not extend to activity against biofilms nih.gov. In the case of 2-allylphenol, its antifungal activity is well-documented nih.govresearchgate.netnih.gov.

Modification of the Phenolic Hydroxyl Group : The free hydroxyl group of the phenol is crucial for its biological activity. However, its modification can lead to increased potency. For instance, converting the hydroxyl group of 2-allylphenol to a methoxy or acetyl group dramatically increases its antifungal activity against Botrytis cinerea nih.govresearchgate.net. This suggests that while the phenolic moiety is important, its hydrogen-bonding capacity might be modulated for optimal interaction with the biological target.

Substitution on the Aromatic Ring : The introduction of substituents onto the phenol ring can influence biological activity. For example, the addition of a nitro group to the para position of 2-allylphenol enhances its antifungal effect nih.gov. This indicates that the electronic properties of the aromatic ring play a role in the compound's potency.

Influence of the Sulfur Linkage : While direct SAR data for the sulfanyl (B85325) linkage in this compound is unavailable, the presence of sulfur in phenolic compounds is known to contribute to their antioxidant and anti-inflammatory properties nih.gov. Organosulfur compounds, in general, are recognized for a wide range of therapeutic effects, including antimicrobial activities researchgate.net. The sulfur atom can influence the electronic and steric properties of the molecule, potentially affecting its interaction with microbial targets.

Proposed Molecular Mechanisms of Action Based on Experimental and Computational Evidence

The precise molecular mechanism of action for this compound has not been elucidated. However, based on experimental and computational studies of its structural components (phenol, allyl group, and sulfur linkage), plausible mechanisms can be proposed.

Disruption of Cell Membranes : A common mechanism for phenolic compounds is the disruption of microbial cell membranes. The lipophilic nature of the phenol ring and the allyl group would allow this compound to partition into the lipid bilayer of microbial cell membranes. This can lead to increased membrane fluidity and permeability, leakage of intracellular components, and ultimately, cell death. This mechanism has been proposed for other phenolic compounds nih.gov.

Inhibition of Cellular Respiration : Studies on 2-allylphenol and its derivatives suggest that they act as respiration inhibitors in fungi nih.govresearchgate.net. It is proposed that these compounds can block the electron transport chain, specifically the cytochrome pathway. Furthermore, it has been observed that some of the more active derivatives can also inhibit the alternative oxidase (AOX) pathway, which is a compensatory respiratory pathway in some fungi nih.govresearchgate.net. This dual inhibition would be a potent antifungal mechanism.

Interaction with Cellular Enzymes and Proteins : The functional groups of this compound, particularly the hydroxyl and sulfanyl groups, could interact with various cellular enzymes and proteins. The sulfur atom, with its various oxidation states, can participate in redox reactions and potentially interact with cysteine residues in proteins, thereby altering their function mdpi.com. In silico studies on other organosulfur compounds from natural sources have shown their potential to bind to and inhibit microbial enzymes researchgate.net.

Modulation of Gene Expression : It has been shown that 2-allylphenol derivatives can induce the inhibition of the expression of the Bcaox gene, which is associated with the alternative oxidase enzyme in B. cinerea researchgate.net. This suggests that allyl-substituted phenols may exert their effects not only through direct interaction with cellular components but also by modulating gene expression.

In silico analyses of various phenolic and organosulfur compounds have been used to predict their interactions with microbial protein targets and to understand their pharmacokinetic properties mdpi.comnih.gov. Similar computational approaches could be valuable in elucidating the specific molecular targets and mechanisms of action of this compound.

Advanced Applications of 4 Allylsulfanyl Phenol and Its Derivatives in Chemical Science

Development of Chemical Probes and Biosensors

The creation of sophisticated chemical probes and biosensors is a cornerstone of modern chemical biology and environmental monitoring. The structure of 4-Allylsulfanyl-phenol offers intriguing possibilities for designing novel molecular tools for the detection and identification of biological targets and analytes.

Design of Fluorescent or Luminescent Probes Incorporating this compound

Fluorescent and luminescent probes are powerful tools that signal the presence of a specific analyte through a change in their optical properties. The design of such probes often involves a recognition site that selectively interacts with the target and a fluorophore (the light-emitting component). While specific probes based on the this compound scaffold are an emerging area of research, its structure is amenable to several established design strategies.

The phenolic hydroxyl group can be a key component of a fluorophore system. Its protonation state is sensitive to the local environment, which can influence intramolecular charge transfer (ICT) processes, a common mechanism in "turn-on" fluorescent sensors. For example, the phenol (B47542) group could be etherified with a fluorescence-quenching group that is selectively cleaved by a target analyte, restoring the fluorescence of the parent phenol.

Furthermore, the allyl group provides a convenient handle for chemical modification. It can be functionalized to attach the this compound unit to known fluorophore platforms, such as coumarins, fluoresceins, or BODIPY dyes. In such constructs, the this compound moiety could act as the recognition element, where interaction with a target analyte triggers a conformational change or electronic perturbation that modulates the fluorophore's emission. Luminescent metal complexes, for instance, could incorporate ligands derived from this compound to sense for specific analytes that interact with the phenol or thioether group.

Affinity Probes for Biological Target Identification

Affinity probes are essential for identifying the biological targets of bioactive small molecules, a critical step in drug discovery and understanding disease pathways. rsc.org These probes are typically derived from a parent molecule and incorporate a reactive group for covalent labeling and a reporter tag for detection and enrichment.

The this compound structure could serve as a core for such probes. The allyl group is a versatile anchor point for introducing bio-orthogonal handles, such as alkynes or azides, which can be used for "click" chemistry ligation to reporter tags after the probe has bound to its cellular target. nih.gov Alternatively, the allyl group could be converted into a more reactive moiety, like an epoxide, to facilitate covalent bonding to nucleophilic residues on a target protein. The development of affinity-based probes from this compound would enable researchers to investigate its biological interactions and potentially uncover new therapeutic targets. rsc.org

Polymer Chemistry and Material Science Innovations

The multifunctionality of this compound makes it a highly promising monomer for creating novel polymers and materials with tailored properties. Its incorporation can enhance thermal stability, adhesion, and introduce stimuli-responsive characteristics.

Incorporation into Polymer Networks via Thiol-Ene Reactions

Thiol-ene chemistry is a highly efficient and versatile "click" reaction used in polymer science to form homogeneous, cross-linked networks under mild conditions, often initiated by UV light. wikipedia.org The reaction proceeds via the radical-mediated addition of a thiol (S-H) across a double bond ('ene'). wikipedia.orgnih.gov

In this context, this compound serves as an 'ene'-containing monomer. Its terminal allyl group can readily react with multifunctional thiols, such as Pentaerythritol tetra(3-mercaptopropionate) (PETMP), to build a cross-linked polymer network. The general mechanism involves the formation of a thiyl radical from the thiol initiator, which then adds to the allyl group of this compound. This creates a carbon-centered radical that subsequently abstracts a hydrogen from another thiol molecule, propagating the chain and forming a stable thioether linkage within the polymer backbone. wikipedia.org

The inclusion of the rigid phenolic ring from this compound into the polymer structure is expected to impart enhanced mechanical properties and thermal stability compared to networks made from more flexible, aliphatic 'ene' monomers. Research on similar phenol-containing monomers, like eugenol derivatives, has demonstrated the successful fabrication of bio-based polymer networks with promising properties. researchgate.net

Table 1: Comparison of Monomers in Thiol-Ene Polymerization
'Ene' MonomerKey Structural FeaturesMultifunctional Thiol PartnerAnticipated Network Properties
This compoundPhenolic ring, Allyl group, ThioetherPETMP, Trimethylolpropane tris(3-mercaptopropionate) (TMPTMP)High thermal stability, potential for adhesion, enhanced mechanical stiffness.
1,3,5-Triallyl-1,3,5-triazine-2,4,6-trione (TATATO)Triazine core, 3 Allyl groupsPETMP, Thiol-modified bisphenolsHigh cross-link density, good mechanical strength. beilstein-journals.org
Allyl-etherified Eugenol (AEG)Phenolic derivative, 2 Allyl groupsPentaerythritol-based tetrathiolsBio-based, good thermal properties. researchgate.net

Fabrication of Functional Coatings and Adhesives

Phenolic resins are a class of thermosetting polymers known for their excellent heat resistance, dimensional stability, and chemical resistance, making them valuable as coatings and adhesives. researchgate.netchimarhellas.com this compound can be integrated into such materials as a functional monomer.

The phenolic hydroxyl group can participate in condensation reactions with formaldehyde, similar to traditional phenol-formaldehyde resins, to form the primary polymer backbone. researchgate.net The key advantage of using this compound is the presence of the allyl and thioether groups, which introduce additional functionalities. The allyl groups can serve as sites for secondary cross-linking, for example, through further thiol-ene reactions or free-radical polymerization, leading to coatings with superior durability and solvent resistance. The sulfur atom in the thioether linkage can promote adhesion to metal surfaces, a desirable property for protective coatings and structural adhesives. nih.gov These functional coatings find applications in industries where robust performance under harsh conditions is required. unicheminc.com

Contribution to Self-Healing Material Systems

Self-healing materials, which can autonomously repair damage, are at the forefront of materials science, promising to extend the lifespan and improve the safety of products. mdpi.comnih.gov The incorporation of this compound into polymer networks could contribute to self-healing capabilities through several potential mechanisms.

One approach involves leveraging the reversible nature of certain chemical bonds. While the thioether bond in this compound is stable, the phenolic hydroxyl groups within the polymer network can form extensive hydrogen bond arrays. These non-covalent interactions can break upon damage and reform upon heating or with time, providing a mechanism for crack healing. Studies on other phenol-containing systems, such as chitosan-phenol hydrogels, have demonstrated the importance of these interactions for self-healing properties. nih.gov

Furthermore, if unreacted allyl or thiol groups remain within the polymer matrix after initial curing, they could be utilized for damage repair. For instance, the application of a stimulus like UV light or heat could re-initiate thiol-ene reactions across a crack interface, covalently bonding the damaged surfaces. The design of such systems requires careful control over the stoichiometry of the initial polymerization to ensure the presence of these reactive functionalities for subsequent healing steps. taylorandfrancis.com

Catalysis and Ligand Design in Organic Synthesis

Ligand Scaffolds for Transition Metal Catalysis

The unique molecular architecture of this compound, which combines a phenolic hydroxyl group, a thioether linkage, and an allyl group, presents theoretical potential for its use as a ligand scaffold in transition metal catalysis. The sulfur atom offers a soft donor site, the hydroxyl group can act as a hard donor or a proton-responsive site, and the allyl group could participate in catalytic cycles or be modified to tune steric and electronic properties. Phenol derivatives are recognized as important starting materials and intermediates in a wide range of chemical applications, and their functionalization through metal-catalyzed reactions is a significant area of research elsevierpure.com. Transition-metal-catalyzed reactions are foundational in organic synthesis, with phenols and their derivatives playing a key role as both substrates and products beilstein-journals.orgresearchgate.net.

Investigation in Organocatalytic Systems

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in synthetic chemistry. Phenol derivatives can be employed in organocatalysis, often leveraging the acidity of the phenolic proton or the nucleophilicity of the phenoxide in various transformations. The structure of this compound, with its accessible hydroxyl group, suggests potential for its involvement in hydrogen-bond-mediated catalysis or as a Brønsted acid catalyst.

Despite this theoretical potential, there is currently no available research in scientific literature that specifically investigates the application of this compound or its derivatives within organocatalytic systems. The exploration of novel organocatalysts is an active area of research, but this particular compound has not been a documented subject of such studies to date.

Precursors for the Synthesis of Complex Organic Molecules

Phenols and their derivatives are fundamental building blocks in the synthesis of a vast array of complex organic molecules, including natural products and pharmaceuticals chemistryviews.orgnih.govresearchgate.netrsc.org. The functional groups present on a phenol ring can be strategically manipulated to construct intricate molecular architectures. In principle, this compound could serve as a versatile precursor. The phenolic hydroxyl can direct electrophilic substitution, the allyl group can undergo a variety of transformations (e.g., oxidation, metathesis, or isomerization), and the thioether linkage can be oxidized or otherwise modified.

A comprehensive search of the chemical literature, however, does not yield specific examples of this compound being used as a precursor in the total synthesis of complex natural products or other elaborate organic molecules. While the synthesis of complex phenols is a well-established field, the application of this specific sulfur-containing allylphenol has not been reported chemistryviews.orgnih.gov.

Food Science and Flavor Chemistry (e.g., Aroma Precursors, non-toxicological)

Volatile phenols are significant contributors to the aroma of many foods and beverages nih.govresearchgate.net. They can be formed from non-volatile precursors during processing, such as heating or fermentation nih.gov. The sensory characteristics of phenolic compounds are diverse and can contribute to desirable smoky, spicy, or medicinal notes mdpi.comnih.govresearchgate.net. The structure of this compound, containing both a phenol and a sulfur-containing allyl group, suggests it could potentially act as a precursor to aroma compounds, particularly those with sulfurous or pungent notes.

However, there is no scientific literature available that specifically identifies this compound as a naturally occurring aroma precursor in food or discusses its specific role in flavor chemistry. While the general class of volatile phenols is well-studied in food science, the contribution of this particular compound to food aroma has not been documented nih.govresearchgate.net.

Agricultural Science Applications (e.g., as Antifungals, non-toxicological)

Phenolic compounds are widely recognized for their antimicrobial properties and have been investigated as potential alternatives to synthetic fungicides in agriculture mdpi.comresearchgate.netnih.gov. The search for new, effective, and environmentally benign antifungal agents is a continuous effort in agricultural science researchgate.netnih.gov.

While there is no direct research on the antifungal properties of this compound, studies on its structural isomer, 2-allylphenol (2-AP), provide valuable insights. 2-Allylphenol has been identified as an effective fungicide against a number of plant pathogens nih.govresearchgate.net. Research has shown that 2-AP can be metabolized by the fungus Rhizoctonia cerealis into other compounds, some of which exhibit even greater antifungal activity than the parent molecule nih.gov.

For instance, a major metabolite, 2-(2-hydroxypropyl) phenol, demonstrated significantly lower EC50 values (the concentration required to inhibit 50% of mycelial growth) against several plant pathogens compared to 2-AP itself. This suggests that the bio-transformed product may be responsible for the observed toxicity to the fungi nih.gov. The table below summarizes the antifungal activity of 2-allylphenol and its metabolite against various plant pathogens.

CompoundPathogenEC50 (μg/ml)
2-Allylphenol (2-AP)Rhizoctonia cerealis8.2
Pythium aphanidermatum48.8
Valsa mali15.7
Botrytis cinerea25.3
2-(2-Hydroxypropyl) phenolRhizoctonia cerealis1.0
Pythium aphanidermatum23.5
Valsa mali12.6
Botrytis cinerea18.4

Data sourced from studies on the antifungal activity of 2-allylphenol and its metabolites nih.gov.

The structural similarity between this compound and the studied 2-allylphenol suggests that the former could also possess antifungal properties and warrants investigation as a potential agricultural fungicide. The presence of the sulfur atom in this compound could modulate its biological activity, potentially leading to a different spectrum of efficacy or mode of action.

Environmental Fate and Degradation Pathways of 4 Allylsulfanyl Phenol

Photodegradation Mechanisms in Aqueous and Atmospheric Environments

The photodegradation of phenolic compounds in the environment is primarily driven by reactions with photochemically generated reactive species, such as hydroxyl radicals (•OH). In atmospheric environments, gas-phase reactions with •OH radicals are expected to be a significant removal process for volatile phenols, with estimated half-lives of hours. nih.govcdc.gov In aqueous systems, the photolysis of phenols can occur through direct absorption of UV radiation or, more commonly, through indirect photo-oxidation initiated by sensitizers or reactive oxygen species. nih.govnih.govmdpi.com

For substituted phenols, the photodissociation process often involves O-H bond fission, leading to the formation of a phenoxyl radical. nih.gov In the case of 4-Allylsulfanyl-phenol, this would result in the formation of a 4-allylsulfanyl-phenoxyl radical. This radical intermediate can then undergo further reactions, such as coupling or oxidation, leading to a variety of degradation products. The presence of the allyl and sulfanyl (B85325) groups may influence the reaction pathways and rates compared to unsubstituted phenol (B47542).

Microbial Degradation and Biotransformation Studies

Microbial degradation is a crucial pathway for the removal of phenolic compounds from soil and water. nih.govresearchgate.netnih.gov While no studies have specifically investigated the microbial degradation of this compound, research on analogous compounds provides insight into potential biotransformation pathways.

Studies on 4-(methylmercapto)-phenol and 4-(methylsulfinyl)-phenol by Nocardia spec. DSM 43251 have shown a degradation pathway initiated by hydroxylation of the benzene (B151609) ring to form a substituted catechol. nih.gov This is followed by meta-cleavage of the aromatic ring to yield a 2-hydroxy-5-alkylsulfanylmuconic semialdehyde. nih.gov A similar pathway could be hypothesized for this compound, as illustrated in the table below.

Table 1: Postulated Microbial Degradation Pathway of this compound based on Analogy with 4-(Methylmercapto)-phenol.
StepReactionIntermediate/ProductEnzyme Type (Hypothesized)
1Hydroxylation4-Allylsulfanyl-catecholMonooxygenase
2Ring Cleavage (meta-fission)2-Hydroxy-5-allylsulfanylmuconic semialdehydeDioxygenase

Furthermore, research on the enzyme 4-ethylphenol (B45693) methylenehydroxylase from Pseudomonas putida JD1 has demonstrated its activity on a range of 4-alkylphenols, including chavicol (4-allylphenol). nih.govresearchgate.net This enzyme catalyzes the hydroxylation of the methylene (B1212753) group adjacent to the benzene ring. nih.govresearchgate.net This suggests that the allyl group of this compound could also be a site for microbial attack, leading to the formation of corresponding alcohols.

Chemical Hydrolysis and Oxidation Processes in Environmental Matrices

Chemical degradation of this compound in the environment is likely dominated by oxidation processes rather than hydrolysis. The ether linkage in the sulfanyl group is generally stable to hydrolysis under typical environmental pH conditions.

Oxidative degradation of phenols in water can be mediated by various oxidants, including Fenton's reagent (a mixture of hydrogen peroxide and ferrous iron), which generates highly reactive hydroxyl radicals. nih.gov These radicals can attack the aromatic ring, leading to the formation of dihydroxybenzenes and subsequent ring-opened products such as organic acids. nih.gov The presence of the electron-donating hydroxyl and sulfanyl groups would likely make the aromatic ring of this compound susceptible to electrophilic attack by oxidants. Oxidative coupling reactions, forming dimeric and polymeric products, are also a known transformation pathway for phenols. researchgate.net

Identification and Characterization of Environmental Degradation Products

Based on the potential degradation pathways discussed, a number of environmental degradation products of this compound can be predicted.

Table 2: Potential Environmental Degradation Products of this compound.
Degradation PathwayPotential Degradation ProductParent Compound
Photodegradation4-Allylsulfanyl-phenoxyl radicalThis compound
Microbial Degradation (Ring Hydroxylation and Cleavage)4-Allylsulfanyl-catecholThis compound
2-Hydroxy-5-allylsulfanylmuconic semialdehyde4-Allylsulfanyl-catechol
Microbial Degradation (Side-chain Oxidation)1-(4-Hydroxyphenylsulfanyl)-prop-2-en-1-olThis compound
Chemical Oxidation4-Allylsulfanyl-catecholThis compound
Dimeric and oligomeric productsThis compound

The identification and characterization of these degradation products would require laboratory studies using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS).

Predictive Modeling of Environmental Persistence and Mobility (in silico)

In the absence of experimental data, Quantitative Structure-Activity Relationship (QSAR) models can be used to predict the environmental fate properties of chemicals like this compound. nih.govnih.gov These in silico models use the molecular structure of a compound to estimate its physicochemical properties and environmental behavior.

For phenolic compounds, key molecular descriptors used in QSAR models often include hydrophobicity (log Kow) and electronic parameters. researchgate.net These descriptors would be important in predicting the partitioning of this compound between water, soil, and air, as well as its susceptibility to degradation.

Table 3: Key Parameters for Predictive Modeling of this compound's Environmental Fate.
Environmental ProcessRelevant Physicochemical PropertyPredicted Behavior
Mobility in SoilSoil Organic Carbon-Water Partitioning Coefficient (Koc)Moderate to low mobility depending on soil organic content.
BioaccumulationOctanol-Water Partition Coefficient (Kow)Potential for bioaccumulation, to be estimated via its log Kow value.
BiodegradationMolecular weight, presence of functional groupsLikely to be biodegradable, but the rate is unknown.
Atmospheric PersistenceVapor pressure, reaction rate with •OHExpected to have a relatively short atmospheric half-life.

It is important to note that the predictions from QSAR models are estimations and should be supported by experimental data for a comprehensive environmental risk assessment.

Future Research Directions and Unresolved Challenges for 4 Allylsulfanyl Phenol

Exploration of Novel and Highly Efficient Synthetic Routes

The development of novel and efficient synthetic methodologies is a cornerstone of chemical research. For 4-Allylsulfanyl-phenol, future efforts could focus on improving upon existing general methods for the synthesis of substituted phenols. While a general synthesis from allyl alcohol and 1,4-benzoquinone (B44022) has been noted, detailed, high-yield, and scalable protocols specific to this compound are yet to be thoroughly investigated.

Future research should aim to:

Develop catalytic systems, potentially utilizing transition metals, for the direct and selective introduction of the allylthio group onto the phenol (B47542) ring.

Explore greener synthetic approaches using environmentally benign solvents and reagents to reduce the environmental impact of the synthesis. rsc.org

Conduct detailed mechanistic studies of the synthetic reactions to enable rational optimization of reaction conditions.

Deeper Elucidation of Biological and Mechanistic Pathways

The biological activities of phenolic compounds are diverse and well-documented, ranging from antioxidant to antimicrobial effects. researchgate.netnih.gov The introduction of a sulfur-containing functional group, such as the allylthio group, can significantly modulate these properties. nih.gov A critical area of future research will be to systematically investigate the biological profile of this compound.

Key unresolved questions include:

What are the specific molecular targets of this compound within biological systems?

Does it exhibit significant antioxidant activity, and if so, through what mechanisms (e.g., hydrogen atom transfer, single electron transfer)? nih.gov

What is its potential as an antimicrobial or anticancer agent?

How does the allyl- and sulfur-containing moieties contribute to its biological activity and mechanism of action?

Advancement of Computational Models for Enhanced Prediction

Computational chemistry offers powerful tools for predicting the properties and activities of molecules, thereby guiding experimental research. mdpi.com For this compound, the development and application of advanced computational models can accelerate its investigation.

Future computational studies should focus on:

Quantum Chemical Modeling : To predict key physicochemical properties such as bond dissociation energies of the phenolic hydroxyl group, which is crucial for antioxidant activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Models : To correlate the structural features of this compound and its potential analogs with their biological activities.

Molecular Docking and Dynamics Simulations : To predict potential binding interactions with biological targets such as enzymes or receptors.

Rational Design and Synthesis of Highly Potent and Selective Analogues

Once the fundamental biological activities of this compound are established, the next logical step is the rational design and synthesis of analogs with improved potency and selectivity. Structure-activity relationship (SAR) studies will be pivotal in this endeavor.

Future research in this area should involve:

Systematic modification of the allyl group to explore the effects of chain length, branching, and unsaturation on activity.

Substitution on the phenolic ring to understand the electronic and steric effects on biological targets.

Isosteric replacement of the sulfur atom with other chalcogens (e.g., selenium) to probe the impact on activity. nih.gov

Integration with Emerging Technologies (e.g., AI in chemical discovery)

Future applications of AI could include:

Predictive Modeling : Using AI algorithms to predict the biological activities and physicochemical properties of virtual libraries of this compound analogs.

Retrosynthesis Prediction : Employing AI tools to identify novel and efficient synthetic routes.

De Novo Design : Generating novel molecular structures based on the this compound scaffold with optimized properties.

Addressing Scalability and Process Intensification Challenges in Academic Research

For any compound with potential applications, the ability to produce it on a larger scale is a critical consideration. While industrial-scale production may be a distant goal, addressing scalability challenges even at the academic research level is important for enabling more extensive biological testing.

Future research should address:

The development of robust and scalable synthetic protocols that are not limited to milligram-scale production. rsc.org

The investigation of continuous flow chemistry as a means of process intensification, which can offer advantages in terms of safety, efficiency, and scalability.

The optimization of purification methods to handle larger quantities of the compound efficiently.

Q & A

Q. What established synthetic routes are available for 4-Allylsulfanyl-phenol, and how can reaction conditions (e.g., solvent, catalyst) be optimized for higher yields?

  • Methodological Answer : this compound can be synthesized via sulfonation of phenol derivatives followed by allylation. For example, hydroxylation of aryl sulfonium salts under mild conditions (e.g., using aqueous NaOH at 60°C) provides a scalable route . Optimization may involve adjusting solvent polarity (e.g., DMF vs. THF) and catalyst loading (e.g., palladium for cross-coupling). Reaction progress should be monitored via HPLC to identify intermediates, and yields can be improved by controlling temperature gradients during exothermic steps .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural conformation?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR can confirm allyl and sulfanyl group positions via coupling patterns (e.g., allylic protons at δ 5.1–5.3 ppm) .
  • X-ray Crystallography : Resolve crystal structure ambiguities, as demonstrated in related allyloxy-phenyl compounds .
  • High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>98% by GC) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different cell lines?

  • Methodological Answer : Contradictions may arise from variations in cell culture conditions (e.g., serum concentration, incubation time) or metabolite interference. Standardize assays using:
  • Dose-Response Curves : Test concentrations from 1 μM to 100 μM to identify non-linear effects.
  • Control for Metabolites : Use LC-MS to rule out degradation products.

Q. What strategies ensure the stability of this compound in aqueous solutions for long-term pharmacological studies?

  • Methodological Answer : Stability tests under varying pH (3–9) and temperatures (4°C–40°C) reveal degradation pathways. For example:
  • Buffered Solutions : Use phosphate buffer (pH 7.4) to minimize hydrolysis.
  • Antioxidants : Add 0.1% ascorbic acid to prevent sulfanyl group oxidation.
  • Lyophilization : Store lyophilized powder at -20°C, reconstituting in degassed solvents before use .

Q. How can computational models predict this compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina with crystal structures from the Protein Data Bank (PDB) to simulate binding affinities.
  • QSAR Modeling : Train models on descriptors like logP, polar surface area, and H-bond donors to correlate structure with activity .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability in lipid bilayers .

Q. What protocols are recommended for preparing analytical standards of this compound to ensure reproducibility across labs?

  • Methodological Answer :
  • Synthesis Validation : Replicate synthesis steps ≥3 times, documenting yields and purity (HPLC/GC).
  • Certified Reference Materials (CRMs) : Cross-validate with commercial standards (e.g., Sigma-Aldridge’s protocols for alkylphenols) .

Q. How should researchers address conflicting toxicity data in ecotoxicological studies of this compound?

  • Methodological Answer :
  • Species-Specific Assays : Test on Daphnia magna (acute) and Danio rerio (chronic) to identify LC50 variability.
  • Metabolomic Profiling : Use GC-MS to detect species-specific metabolites (e.g., sulfoxide derivatives) that influence toxicity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.